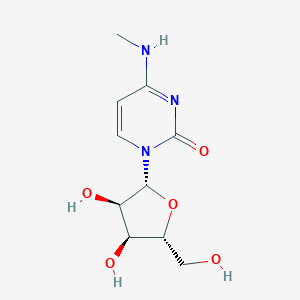

N4-Methylcytidine

Overview

Description

N4-Methylcytidine: is a modified nucleoside found in RNA. It is characterized by the methylation of the cytidine base at the nitrogen-4 position. This modification plays significant roles in various biological processes, including gene regulation and the stability of RNA structures .

Mechanism of Action

Target of Action

N4-Methylcytidine (m4C) primarily targets RNA, specifically the 12S rRNA in human mitochondria . The m4C methyltransferase METTL15 is responsible for the specific recognition and modification of m4C839 located in the 44th helix of 12S rRNA . This modification plays important roles in both bacterial and eukaryotic cells .

Mode of Action

The m4C modification retains a regular C:G base pairing pattern in RNA duplex and has a relatively small effect on its base pairing stability and specificity . By contrast, the N4,N4-dimethylcytidine (m42C) modification disrupts the C:G pair and significantly decreases the duplex stability through a conformational shift of native Watson-Crick pair to a wobble-like pattern with the formation of two hydrogen bonds . This double-methylated m42C also results in the loss of base pairing discrimination between C:G and other mismatched pairs like C:A, C:T and C:C .

Biochemical Pathways

The methylation at N4-position of cytidine is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication . This modification can be dynamically and reversibly regulated by specific reader, writer, and eraser enzymes, representing a new layer of gene regulation .

Pharmacokinetics

It is known that the compound is synthesized and incorporated into rna oligonucleotides

Result of Action

The introduction of this compound at position 839 of human 12S mt-rRNA by METTL15 is necessary for efficient mitochondrial protein synthesis . The m4C modification is essential to fine-tuning the ribosomal decoding center and increasing decoding fidelity .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, METTL15 deficiency caused increased reactive oxygen species, decreased membrane potential, and altered cellular metabolic state . Knocking down METTL15 caused an elevated lactate secretion and increased levels of histone H4K12-lactylation and H3K9-lactylation . Therefore, the cellular environment plays a crucial role in the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

N4-Methylcytidine interacts with various enzymes, proteins, and other biomolecules. It is found in mammalian mitochondrial rRNA where it stabilizes the structure of 12S rRNA and is essential for mitochondrial translation of oxidative phosphorylation-related proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The methylation at N4-position of cytidine is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: N4-Methylcytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N4-methylcytosine.

Reduction: Reduction reactions can convert this compound back to cytidine.

Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

Oxidation: N4-methylcytosine.

Reduction: Cytidine.

Substitution: Various substituted cytidines depending on the nucleophile used.

Scientific Research Applications

N4-Methylcytidine has numerous applications in scientific research:

Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA stability and function.

Biology: this compound is involved in the regulation of gene expression and RNA processing.

Medicine: It has potential therapeutic applications in the treatment of diseases related to RNA dysfunction.

Industry: The compound is used in the development of RNA-based technologies and therapeutics.

Comparison with Similar Compounds

5-Methylcytidine: Another methylated nucleoside with a methyl group at the carbon-5 position.

N1-Methylguanidine: A methylated guanine nucleoside.

N1-Methyladenosine: A methylated adenine nucleoside.

N3-Methylcytidine: A methylated cytidine with a methyl group at the nitrogen-3 position.

Uniqueness: N4-Methylcytidine is unique due to its specific methylation at the nitrogen-4 position, which has distinct effects on RNA structure and function compared to other methylated nucleosides. This unique modification allows for specific regulatory roles in gene expression and RNA stability .

Biological Activity

N4-Methylcytidine (m4C) is a significant RNA modification that plays crucial roles in various biological processes, including gene expression regulation, RNA stability, and the fidelity of reverse transcription. This article explores the biological activity of m4C, focusing on its mechanisms, effects on nucleic acid interactions, and implications in cellular functions.

Overview of this compound

This compound is a methylated form of cytidine where a methyl group is added to the nitrogen atom at the fourth position of the cytosine base. This modification is found in both RNA and DNA, predominantly in prokaryotes but also in eukaryotic systems. The presence of m4C has been linked to various biological functions, including epigenetic regulation and modulation of RNA structure and function.

Base Pairing and Structural Stability

Research has demonstrated that m4C retains a regular base pairing pattern with guanine (G) in RNA duplexes. However, its presence can subtly influence base pairing stability and specificity. For instance, studies using X-ray crystallography and molecular dynamics simulations showed that while m4C maintains the C:G pairing, it can also disrupt hydrogen bonding under certain conformations, particularly when dimethylated to form m42C .

The following table summarizes the effects of m4C on base pairing:

| Modification | Base Pairing Stability | Specificity Impact | Enzyme Recognition |

|---|---|---|---|

| m4C | Minimal disruption | Variable | Retained |

| m42C | Disrupts C:G pairing | Reduced fidelity | Altered |

Role in Gene Expression

This compound is implicated in fine-tuning gene expression. Its incorporation into RNA can affect the efficiency and fidelity of transcription and reverse transcription processes. For example, reverse transcriptases with higher fidelity may either incorporate m4C normally or completely inhibit DNA synthesis depending on the enzyme used . This suggests that m4C acts as a molecular mechanism to modulate genetic information transfer.

Epigenetic Regulation

In addition to its role in RNA metabolism, m4C serves as an epigenetic mark that can influence gene expression patterns. It is involved in cellular processes such as DNA replication fidelity and repair mechanisms. The identification of N4-methylcytosine sites across genomes has been enhanced by machine learning tools, which have improved our understanding of its distribution and functional significance .

Case Studies

- Mitochondrial Function : A study identified METTL15 as the primary enzyme responsible for introducing m4C into mitochondrial rRNA. This modification is critical for mitochondrial protein synthesis and ribosome biogenesis. Deficiencies in m4C modification were linked to disorders of mitochondrial respiration, highlighting its importance in cellular energy metabolism .

- Bacterial Systems : Research has shown that bacterial N4-methylcytosine marks can be transferred to eukaryotic DNA through horizontally transferred methyltransferases. This indicates a potential evolutionary mechanism whereby prokaryotic modifications influence eukaryotic gene regulation .

Research Findings

Recent studies have focused on developing computational tools for genome-wide identification of 4mC sites, revealing its significant role in maintaining genome stability and regulating gene expression . The findings emphasize the necessity for accurate prediction methods to elucidate the biological functions associated with 4mC.

Properties

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCNWAXLJWBRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319304 | |

| Record name | N4-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10578-79-7, 13491-42-4 | |

| Record name | NSC518744 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC343653 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N4-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.